molecular formula C32H28F6N4O3 B594720 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione CAS No. 1256245-84-7

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B594720
CAS No.: 1256245-84-7
M. Wt: 630.591
InChI Key: RWVDHFLTDHDJKH-FRSFCCSCSA-N
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Description

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and methoxycinchonan moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable tool in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione include:

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDHFLTDHDJKH-FRSFCCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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